molecular formula C3H8O B1168441 Methyl 2,3,5-tri-O-acetylpentofuranoside CAS No. 110415-63-9

Methyl 2,3,5-tri-O-acetylpentofuranoside

Cat. No.: B1168441
CAS No.: 110415-63-9
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Description

Methyl 2,3,5-tri-O-acetylpentofuranoside (CAS: 110415-63-9) is a carbohydrate derivative characterized by a pentofuranose ring acetylated at the 2-, 3-, and 5-positions and a methoxy group at the anomeric carbon. Its molecular formula is C₁₂H₁₈O₈, with a molecular weight of 290.26 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and glycosylation reactions due to its acetyl-protecting groups, which enhance stability during synthetic processes .

Properties

CAS No.

110415-63-9

Molecular Formula

C3H8O

Synonyms

Methyl 2,3,5-tri-O-acetylpentofuranoside

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Acetyl Position Variants

Two compounds listed in share the same molecular formula (C₁₂H₁₈O₈ ) but differ in substituent positions:

Methyl 2,3,5-tri-O-acetylpentofuranoside (CAS: 110415-63-9): Acetyl groups at C2, C3, and C2.

Methyl 4-acetyloxy-5-(acetyloxymethyl)-5-methoxy-oxolan-3-yl acetate (CAS: 54451-98-8): A cyclic ether structure with acetyl groups at C3, C4, and C5, and a methoxy group at C3.

Key Differences :

  • Solubility: The pentofuranoside (CAS: 110415-63-9) exhibits higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its open-chain-like flexibility, whereas the oxolane derivative (CAS: 54451-98-8) is more lipophilic, favoring chloroform or dichloromethane .
  • Stability: The oxolane derivative’s cyclic structure may confer greater thermal stability compared to the pentofuranoside’s furanose ring, which is prone to ring-opening under acidic conditions .

Medicinal Derivatives: Fluorinated and Benzoylated Analogs

A structurally distinct pentofuranoside derivative, Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-α-D-erythro-pentofuranoside (CAS: 168786-98-9), highlights functional modifications for medicinal applications:

  • Structural Features : Incorporates a fluorine atom at C3 and a bulky 4-phenylbenzoyl group at C4.
  • Biological Relevance : The fluorine atom enhances metabolic stability by resisting enzymatic deacetylation, while the benzoyl group improves membrane permeability, making this compound suitable for antiviral or anticancer drug development .
  • Contrast with Target Compound : Unlike the acetyl-protected target compound, this derivative’s modifications prioritize bioactivity over synthetic versatility.

Methyl Esters in Natural Products

and describe methyl esters of diterpenoid resins (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters). While these share ester functional groups with this compound, their core structures diverge significantly:

  • Size and Complexity: Diterpenoid esters (e.g., 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester) are larger (C₂₁H₃₀O₄) and exhibit rigid tricyclic frameworks, contrasting with the smaller, flexible pentofuranoside .
  • Applications: Diterpenoid esters are primarily studied for their ecological roles in plant resins or as antimicrobial agents, whereas acetylated pentofuranosides are synthetic intermediates .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Compound (CAS) Molecular Formula Substituents Solubility Primary Application
110415-63-9 C₁₂H₁₈O₈ 2,3,5-tri-O-acetyl Polar aprotic Organic synthesis
54451-98-8 C₁₂H₁₈O₈ Cyclic oxolane with acetyl/methoxy Chloroform/DCM Lipophilic intermediates
168786-98-9 C₂₆H₂₅FO₆ 3-fluoro, 5-benzoyl DMSO/EtOH Medicinal chemistry
Sandaracopimaric acid methyl ester C₂₁H₃₀O₄ Diterpenoid methyl ester Hexane/EtOAc Natural product studies

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